tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

Description

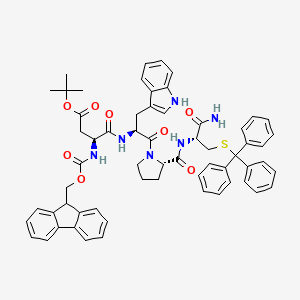

This compound is a highly specialized peptide derivative featuring multiple protective groups and stereochemical complexities. Its structure includes:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS) .

- tert-butyl ester: A sterically hindered group protecting the carboxyl moiety, stable under basic conditions but cleaved by acids .

- Tritylthio (triphenylmethylthio): A bulky thiol-protecting group that enhances hydrophobicity and stability during synthesis .

- Indole and pyrrolidine rings: Key structural motifs influencing bioactivity and molecular interactions .

The compound is designed for applications in peptide synthesis and drug development, particularly for targeting enzymes or receptors where stereochemistry and controlled deprotection are critical .

Properties

Molecular Formula |

C61H62N6O8S |

|---|---|

Molecular Weight |

1039.2 g/mol |

IUPAC Name |

tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

InChI |

InChI=1S/C61H62N6O8S/c1-60(2,3)75-54(68)35-50(66-59(73)74-37-48-46-29-15-13-27-44(46)45-28-14-16-30-47(45)48)56(70)64-51(34-39-36-63-49-31-18-17-26-43(39)49)58(72)67-33-19-32-53(67)57(71)65-52(55(62)69)38-76-61(40-20-7-4-8-21-40,41-22-9-5-10-23-41)42-24-11-6-12-25-42/h4-18,20-31,36,48,50-53,63H,19,32-35,37-38H2,1-3H3,(H2,62,69)(H,64,70)(H,65,71)(H,66,73)/t50-,51-,52-,53-/m0/s1 |

InChI Key |

IOLVSHBYHCBOOB-DLWBLUATSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. A Rink amide resin is employed to anchor the C-terminal aspartic acid residue, as demonstrated in protocols for analogous compounds. The tert-butyl ester group is introduced at the β-carboxylic acid of aspartic acid by coupling Fmoc-Asp(OtBu)-OH (pre-activated with HATU and collidine) to the resin. This step ensures the ester remains intact during subsequent reactions.

Sequential Deprotection and Coupling

Piperidine (20% in DMF) is used to remove the Fmoc group after each coupling step. Subsequent amino acids or functionalized fragments are introduced using HATU/HOBt activation, with coupling times ranging from 3 to 24 hours depending on steric hindrance. For example, the indole-containing tryptophan residue is incorporated using Fmoc-Trp(Boc)-OH, with Boc protection preventing side reactions during synthesis.

tert-Butyl Ester Formation via Solution-Phase Chemistry

Optimization of Reaction Conditions

Key parameters include solvent choice (dichloromethane for polar substrates, dioxane for hydrophobic ones) and catalyst loading (1.5–2 equivalents of silica-impregnated H₂SO₄). Elevated temperatures (10–35°C) improve reaction rates without compromising enantiomeric purity.

Synthesis of the Pyrrolidinyl-Tritylthio-Indole Fragment

Pyrrolidine Carbamoyl Subunit

The (S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidine segment is synthesized via solution-phase coupling. Fmoc-Cys(Trt)-OH is coupled to pyrrolidine-2-carboxylic acid using HATU/DIPEA, followed by Fmoc deprotection with piperidine. The Trt group remains stable under these conditions, ensuring thiol protection.

Indole Moiety Incorporation

The tryptophan residue is introduced using Fmoc-Trp(Boc)-OH, with Boc deprotection performed post-coupling using TFA/water/TIS (95:2.5:2.5). The indole group is retained without side-chain protection, as harsh acidic conditions are avoided during fragment assembly.

Fragment Condensation and Final Assembly

Coupling of Branched Segments

The pyrrolidinyl-tritylthio-indole fragment is coupled to the main chain using HATU/HOAt in DMF, with DIPEA as a base. Steric challenges necessitate extended reaction times (48–72 hours) and excess reagents (3–5 equivalents).

Preservation of the Fmoc Group

The Fmoc group on the aspartic acid α-amino group is retained by omitting piperidine treatment after the final coupling step. This requires meticulous washing to remove residual coupling reagents.

Global Deprotection and Cleavage

TFA-Based Cleavage Cocktails

The peptide-resin is treated with TFA/water/TIS (95:2.5:2.5) for 3 hours to cleave the product while preserving acid-labile groups like tritylthio. Scavengers (e.g., phenol, EDT) are avoided to prevent Trt deprotection.

Purification via Reverse-Phase HPLC

Crude product is purified using a C18 column with a water/acetonitrile gradient (0.1% TFA). Lyophilization yields the final compound as a white solid, with purity confirmed by analytical HPLC (>95%).

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 1023.4 Da). Isotopic patterns validate the presence of sulfur (tritylthio) and fluorine (Fmoc).

Chiral Analysis

Enantiomeric excess is determined via chiral HPLC using a cellulose-based column, with retention times matching authentic standards.

Challenges and Optimization Strategies

Chemical Reactions Analysis

tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Deprotection: The Fmoc and tritylthio groups can be removed under specific conditions to yield the free amino and thiol groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development:

The compound's structure allows it to act as a versatile building block in the synthesis of peptide-based drugs. Its ability to serve as a protected amino acid makes it valuable in solid-phase peptide synthesis, where it can be incorporated into larger peptide sequences. For instance, derivatives of this compound have been utilized in the development of prodrugs that enhance metabolic stability and targeted delivery to tumors .

1.2 Anticancer Research:

Recent studies have highlighted the compound's potential in anticancer therapies. Its derivatives have been explored for their ability to inhibit specific protein interactions involved in cancer cell proliferation. For example, the integration of tert-butyl ester functionalities has been shown to improve the pharmacokinetic properties of certain anticancer agents .

Biochemical Applications

2.1 Protein Engineering:

In protein engineering, this compound is used as a modifying agent for amino acids in proteins to study structural and functional changes. The introduction of tert-butyl groups can influence protein folding and stability, allowing researchers to investigate the relationship between structure and function in various biological systems .

2.2 Enzyme Inhibition Studies:

The complex structure of this compound enables it to act as an inhibitor for specific enzymes, making it useful in biochemical assays. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in metabolic pathways that are dysregulated in diseases such as cancer and diabetes .

4.1 Study on Metabolic Stability:

A recent investigation focused on the synthesis of prodrugs based on this compound aimed at enhancing metabolic stability and tumor delivery. The study demonstrated that modifications to the tert-butyl group significantly improved the bioavailability of the drug candidates tested .

4.2 Synthesis of Peptide Conjugates:

Another study highlighted the use of this compound in synthesizing peptide conjugates with enhanced therapeutic profiles. The incorporation of tert-butyl groups was shown to facilitate better solubility and increased cellular uptake, which are critical factors for effective drug design .

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s complexity is contextualized below against structurally related molecules:

Table 1: Structural and Functional Comparison

Notes:

- Solubility : The target compound’s tritylthio group significantly reduces aqueous solubility compared to simpler esters like Fmoc-L-serinate .

- Reactivity : The tert-butyl ester offers superior stability under basic conditions relative to methyl or benzyl esters .

- Stereochemical Complexity : Multiple chiral centers (S/R configurations) necessitate precise synthesis protocols, contrasting with less complex analogs in or 19 .

Key Research Findings

Synthetic Utility : The compound’s tritylthio group enables selective thiol-mediated conjugation, absent in Fmoc-L-Asn-OtBu or hydroxyl-bearing analogs .

Biological Activity : Indole and pyrrolidine moieties enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors (cf. ) .

Stability : The Fmoc group’s base-lability allows controlled deprotection, critical for sequential peptide assembly .

Challenges and Innovations

- Synthesis Complexity : Multi-step synthesis requires orthogonal protection strategies to manage Fmoc, tert-butyl, and tritylthio groups .

- Purification: Low solubility necessitates chromatographic purification in non-polar solvents, increasing production costs .

- Chirality Management : Asymmetric synthesis techniques (e.g., chiral auxiliaries) are critical to maintain stereochemical integrity .

Biological Activity

The compound tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate , often referred to as compound X , is a complex organic molecule with potential biological applications, particularly in medicinal chemistry. Its structure suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Structural Overview

The molecular formula of compound X is , with a molecular weight of approximately 670.79 g/mol. The structure includes multiple functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Fluorenyl methoxycarbonyl | A protective group that enhances solubility and stability |

| Amino acid derivatives | Potential for interaction with protein targets |

| Oxobutanoate moiety | May participate in enzymatic reactions |

Enzyme Inhibition

Recent studies have highlighted the potential of compound X as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its design as a bisubstrate analog allows it to mimic natural substrates, thereby inhibiting target enzymes effectively.

Case Study: Methyltransferase Inhibition

In a study evaluating various compounds, including compound X, the IC50 value was determined using a fluorescence assay. Compound X exhibited significant inhibition against specific methyltransferases, which are critical in regulating gene expression and protein function:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound X | NTMT1 | 82 ± 17 |

| Compound Y | G9a | >1000 |

This selectivity indicates that compound X could be developed as a therapeutic agent targeting methyltransferase-related diseases.

Anticancer Activity

The structural components of compound X suggest potential anticancer properties. The indole and pyrrolidine moieties are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary tests have shown that compound X can induce apoptosis in certain cancer cells, leading to reduced cell viability.

Research Findings

Several studies have explored the biological implications of compounds similar to compound X. For example:

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit the activity of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression.

- Selectivity Profile : Compound X has demonstrated a favorable selectivity profile, showing minimal off-target effects against other methyltransferases at concentrations that inhibit NTMT1 significantly.

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer : Synthesis requires meticulous control of reaction conditions to preserve stereochemistry.

- Stepwise coupling : Use Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and tert-butyl groups to protect reactive sites during peptide bond formation .

- Stereochemical control : Employ coupling reagents like HATU or DCC with chiral auxiliaries to minimize racemization .

- Monitoring : Track reaction progress via HPLC with chiral columns (e.g., Chiralpak® IA) or 2D NMR (e.g., NOESY for spatial correlations) .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. Which purification techniques are optimal for isolating this compound?

- Methodological Answer : Multi-step purification is critical due to the compound’s complexity.

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate intermediates .

- Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients for final purification. Monitor at 254 nm for Fmoc absorption .

- Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) for crystalline intermediates to enhance purity .

Q. How should researchers characterize the compound’s structure post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : 1H/13C NMR to confirm backbone connectivity; DEPT-135 for tertiary carbons; COSY/TOCSY for proton-proton correlations .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±1 ppm accuracy) .

- X-ray crystallography : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve stereocenters. Address twinning with TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered regions, twinning) be resolved for this compound?

- Methodological Answer : Advanced refinement strategies are required for complex crystals:

- Twinning detection : Use PLATON to identify twinning operators. Apply HKLF5 format in SHELXL for refinement .

- Disordered groups : Model alternate conformations with PART instructions and refine occupancy ratios. Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters .

- Validation : Cross-check with NMR-derived dihedral angles (e.g., using TALOS-N) to resolve ambiguities .

Q. What experimental designs are effective for studying biological interactions (e.g., enzyme inhibition)?

- Methodological Answer : Prioritize biophysical and computational methods:

- Surface plasmon resonance (SPR) : Immobilize target proteins on CM5 chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

- Isothermal titration calorimetry (ITC) : Use 20–30 µM compound solutions to determine binding stoichiometry (n) and enthalpy (ΔH) .

- Molecular docking : Perform flexible docking with AutoDock Vina or Schrödinger Suite. Validate poses via MD simulations (100 ns, AMBER force field) .

Q. How can solubility limitations in bioactivity assays be methodologically addressed?

- Methodological Answer : Optimize solvent systems for in vitro testing:

- Co-solvents : Prepare stock solutions in DMSO (≤5% v/v final concentration) to prevent precipitation. Validate biocompatibility with solvent controls .

- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .

- Dynamic light scattering (DLS) : Monitor aggregate formation at 25°C to adjust solvent conditions .

Q. What strategies ensure stereochemical stability under varying experimental conditions?

- Methodological Answer : Conduct stability studies to prevent epimerization/degradation:

- Accelerated degradation : Incubate compound at 40°C/75% RH for 14 days. Analyze via chiral HPLC (Chiralcel® OD-H column, heptane/ethanol) .

- pH control : Maintain pH 4–6 in aqueous buffers to minimize hydrolysis of tert-butyl esters .

- Lyophilization : Store lyophilized powder at -20°C under argon to prevent moisture-induced racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.